molecular formula C23H26N2O5 B2524720 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869078-53-5

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2524720
CAS No.: 869078-53-5
M. Wt: 410.47
InChI Key: OPOQTGWNJJKNTF-STZFKDTASA-N
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Description

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Probe Design

The synthesis of related compounds has been a focus for developing potential PET (Positron Emission Tomography) imaging probes. For example, one study discussed the synthesis of a potent and selective inhibitor for PIM1, a proviral integration site in the moloney murine leukemia virus kinase 1. This compound, designed with similar structural elements, showed promise as a new PET probe for imaging the enzyme PIM1, highlighting its potential in diagnostic applications (Gao et al., 2013).

Antimicrobial and Anticancer Properties

Several derivatives have been investigated for their bioactive properties, including antimicrobial and anticancer activities. For instance, new phenolic Mannich bases with piperazines were synthesized, exhibiting cytotoxic/anticancer and CA inhibitory effects. Some compounds in this category demonstrated significant potency and selectivity, suggesting their relevance in medicinal chemistry and therapeutic applications (Gul et al., 2019).

Novel Syntheses for Drug Discovery

Research has also extended into synthesizing novel compounds with potential anti-inflammatory and analgesic properties. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized. These compounds were evaluated as COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities, which could be leveraged in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activities of Triazole Derivatives

The exploration of 1,2,4-triazole derivatives for antimicrobial activities revealed some compounds with good or moderate activities against various microorganisms. This research underscores the potential of such derivatives in addressing resistant microbial strains and developing new antimicrobial agents (Bektaş et al., 2007).

Discovery and Bioactivity of Piperazine Derivatives

A novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors based on bis(heteroaryl)piperazines (BHAPs) was discovered, demonstrating the chemical's role in HIV research. By modifying the aryl moiety of the lead molecule, researchers achieved a significant enhancement in potency, contributing to the advancement of HIV treatment options (Romero et al., 1994).

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-17-4-2-16(3-5-17)14-21-22(28)18-6-7-20(27)19(23(18)30-21)15-25-10-8-24(9-11-25)12-13-26/h2-7,14,26-27H,8-13,15H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOQTGWNJJKNTF-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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